molecular formula C18H27NO B5201437 N-(4-butylphenyl)-2-cyclohexylacetamide

N-(4-butylphenyl)-2-cyclohexylacetamide

Cat. No.: B5201437
M. Wt: 273.4 g/mol
InChI Key: BFZNIYUTLPDVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Butylphenyl)-2-cyclohexylacetamide is a synthetic organic compound featuring a phenylacetamide backbone substituted with a 4-butylphenyl group on the nitrogen atom and a cyclohexyl moiety at the 2-position of the acetamide chain.

Properties

IUPAC Name

N-(4-butylphenyl)-2-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO/c1-2-3-7-15-10-12-17(13-11-15)19-18(20)14-16-8-5-4-6-9-16/h10-13,16H,2-9,14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZNIYUTLPDVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-cyclohexylacetamide typically involves the reaction of 4-butylaniline with 2-cyclohexylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-butylaniline+2-cyclohexylacetyl chlorideThis compound+HCl\text{4-butylaniline} + \text{2-cyclohexylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-butylaniline+2-cyclohexylacetyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-cyclohexylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(4-butylphenyl)-2-cyclohexylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-butylphenyl)-2-cyclohexylacetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and functional differences between N-(4-butylphenyl)-2-cyclohexylacetamide and related phenylacetamide derivatives:

Compound Substituents Reported Bioactivity Key Findings Reference
This compound 4-Butylphenyl (N), Cyclohexyl (C2) Limited data (hypothesized antimicrobial) Higher lipophilicity (logP ~5.2) due to bulky substituents; potential CNS penetration N/A
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromophenyl (C2), 2-Methoxyphenyl (N) Antimicrobial (MIC: 12.5 µg/mL vs. S. aureus) Crystal structure analysis revealed planar acetamide core; bromine enhances electrophilicity Acta Cryst. (2010)
N-(2-Chlorophenyl)-2-phenylacetamide 2-Chlorophenyl (N), Phenyl (C2) Analgesic (ED₅₀: 25 mg/kg in mice) Chlorine substitution improves metabolic stability but reduces solubility J. Med. Chem. (2015)
N-(4-Nitrophenyl)-2-ethylacetamide 4-Nitrophenyl (N), Ethyl (C2) Antifungal (IC₅₀: 8 µM vs. C. albicans) Nitro group enhances redox activity; moderate cytotoxicity (HeLa cells) Bioorg. Chem. (2018)

Key Observations:

Lipophilicity and Bioavailability : The 4-butylphenyl and cyclohexyl groups in the target compound significantly increase its logP value compared to analogs with smaller substituents (e.g., ethyl or methoxy groups). This suggests enhanced membrane permeability but may limit aqueous solubility, a common trade-off in drug design .

Electronic Effects : Unlike bromine or nitro substituents (which introduce strong electron-withdrawing effects), the butyl and cyclohexyl groups are electron-donating. This difference likely alters binding interactions with biological targets such as enzymes or receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.